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Compound of Interest

Compound Name: (+)-Angelmarin

Cat. No.: B1141154 Get Quote

Introduction
(+)-Angelmarin is a naturally occurring coumarin that has garnered significant interest within

the scientific community, particularly in the field of oncology. Isolated from the roots of Angelica

pubescens, this compound has demonstrated potent "antiausterity" properties, exhibiting

selective cytotoxicity towards cancer cells under nutrient-deprived conditions.[1] This unique

mechanism of action makes (+)-Angelmarin a compelling lead compound for the development

of novel anticancer therapeutics that target the challenging microenvironment of solid tumors.

This guide provides a comprehensive overview of the structure, chemical properties, synthesis,

and biological evaluation of (+)-Angelmarin.

Chemical Structure and Properties
(+)-Angelmarin is a complex coumarin derivative with the IUPAC name 2-[(8S)-2-oxo-8,9-

dihydrofuro[2,3-h]chromen-8-yl]propan-2-yl (E)-3-(4-hydroxyphenyl)prop-2-enoate. Its structure

is characterized by a furocoumarin core linked to a p-coumaroyl moiety via an ester bond.

Table 1: Physicochemical and Spectroscopic Data for (+)-Angelmarin
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Property Value Reference

Molecular Formula C₂₃H₂₀O₆ [2]

Molecular Weight 392.4 g/mol [2]

Melting Point 98-99 °C [3]

Optical Rotation ([α]D) +224 (c 0.1, CHCl₃) [3]

¹H NMR (CDCl₃, 400 MHz) δ

(ppm)

7.61 (d, J = 9.5 Hz, 1H), 7.58

(d, J = 16.0 Hz, 1H), 7.42 (d, J

= 8.6 Hz, 2H), 7.29 (d, J = 8.5

Hz, 1H), 6.83 (d, J = 8.6 Hz,

2H), 6.78 (d, J = 8.5 Hz, 1H),

6.29 (d, J = 16.0 Hz, 1H), 6.22

(d, J = 9.5 Hz, 1H), 5.06 (t, J =

8.9 Hz, 1H), 3.39 (dd, J = 16.5,

8.9 Hz, 1H), 3.11 (dd, J = 16.5,

8.9 Hz, 1H), 1.60 (s, 3H), 1.58

(s, 3H)

[3]

¹³C NMR (CDCl₃, 100 MHz) δ

(ppm)

166.6, 164.1, 161.6, 158.4,

151.2, 144.6, 144.4, 129.9,

128.9, 126.7, 116.2, 115.9,

113.6, 113.1, 112.0, 106.9,

89.2, 82.2, 27.6, 22.2, 21.2

[3]

Experimental Protocols
Isolation from Angelica pubescens
(+)-Angelmarin was first identified through bioassay-guided fractionation. The general

procedure is as follows:

Extraction: The dried roots of Angelica pubescens are extracted with a solvent such as

dichloromethane (CH₂Cl₂).[1]

Fractionation: The crude extract is then subjected to chromatographic separation, for

instance, using silica gel column chromatography.
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Bioassay-Guided Identification: Fractions are tested for their cytotoxic activity against cancer

cells (e.g., PANC-1) under nutrient-deprived conditions.[1]

Purification: Active fractions are further purified using techniques like High-Performance

Liquid Chromatography (HPLC) to yield pure (+)-Angelmarin.

Total Synthesis of (+)-Angelmarin
Several total syntheses of (+)-Angelmarin have been reported.[3][4][5] An efficient 8-step

enantioselective synthesis starting from commercially available umbelliferone has been

described, with key reactions including an olefin cross-metathesis and a Shi epoxidation-

cyclization sequence.[3][4]

A representative synthetic protocol is the esterification of (+)-columbianetin with p-coumaric

acid. The following is a summarized procedure based on published reports:

Preparation of p-Coumaroyl Chloride: p-Coumaric acid is converted to its acid chloride, often

with protection of the phenolic hydroxyl group.

Esterification: (+)-Columbianetin is reacted with the prepared p-coumaroyl chloride derivative

in the presence of a base (e.g., pyridine) to form the ester linkage.

Deprotection: If a protecting group was used on the phenolic hydroxyl, it is removed in the

final step to yield (+)-Angelmarin.

Purification: The final product is purified by column chromatography.
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Caption: Workflow for the total synthesis of (+)-Angelmarin.
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Biological Activity and Mechanism of Action
Antiausterity Activity
The most notable biological activity of (+)-Angelmarin is its "antiausterity" effect. It exhibits

potent and selective cytotoxicity against human pancreatic cancer cells (PANC-1) under

nutrient-deprived conditions, while showing virtually no toxicity in nutrient-rich environments.[1]

This suggests that (+)-Angelmarin targets the survival mechanisms that cancer cells employ in

the austere, hypovascular microenvironment of tumors. The compound showed 100%

preferential cytotoxicity against PANC-1 cells at a concentration of 0.01 µg/mL.[1]

Antiausterity Bioassay Protocol
The preferential cytotoxicity of (+)-Angelmarin is evaluated using an in vitro assay that

compares cell viability in nutrient-rich versus nutrient-deprived media.

Cell Seeding: PANC-1 cells are seeded in 96-well plates at a density of approximately 2 x

10⁴ cells per well and incubated for 24 hours to allow for attachment.[6]

Media Preparation: Two types of media are used:

Nutrient-Rich Medium: Standard cell culture medium, such as Dulbecco's Modified Eagle's

Medium (DMEM), supplemented with fetal bovine serum (FBS) and other nutrients.

Nutrient-Deprived Medium (NDM): A basal medium lacking glucose, serum, and amino

acids.

Compound Treatment: The culture medium is replaced with either nutrient-rich medium or

NDM, each containing various concentrations of (+)-Angelmarin.

Incubation: The plates are incubated for a defined period, typically 24 to 48 hours.

Viability Assessment: Cell viability is measured using a colorimetric assay, such as the WST-

8 assay. The preferential cytotoxicity (PC₅₀) is determined as the concentration of the

compound that causes 50% cell death in NDM without affecting cells in the nutrient-rich

medium.[6][7]
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Caption: Workflow for the antiausterity bioassay of (+)-Angelmarin.
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Potential Signaling Pathways
While the precise molecular target of (+)-Angelmarin has not been fully elucidated, the

anticancer mechanisms of coumarin compounds often involve the modulation of key cellular

signaling pathways.[2][8] Many coumarins have been shown to target pathways that are crucial

for cancer cell survival, proliferation, and resistance to stress, such as the PI3K/Akt/mTOR

pathway.[2][8][9] This pathway is a central regulator of cell growth and metabolism and is

frequently hyperactivated in cancer, contributing to the survival of cells under stressful

conditions like nutrient deprivation. It is plausible that (+)-Angelmarin exerts its antiausterity

effects by inhibiting one or more components of this pathway.
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Caption: Plausible PI3K/Akt/mTOR signaling pathway targeted by coumarins.

Conclusion
(+)-Angelmarin stands out as a promising natural product with a unique anticancer activity

profile. Its ability to selectively target and eliminate cancer cells under nutrient starvation
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addresses a critical challenge in cancer therapy—the resilience of tumors in their

microenvironment. The detailed understanding of its chemical properties and the establishment

of robust synthetic routes are crucial for further preclinical and clinical development. Future

research should focus on elucidating its precise molecular target and mechanism of action to

fully harness its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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